molecular formula C7H10ClFN2 B13119724 1-(5-Fluoropyridin-3-yl)ethanamine;hydrochloride

1-(5-Fluoropyridin-3-yl)ethanamine;hydrochloride

Cat. No.: B13119724
M. Wt: 176.62 g/mol
InChI Key: RGBBRERIRAVGOD-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an ethanamine group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-3-yl)ethanamine;hydrochloride typically involves the following steps:

    Amination: The ethanamine group is introduced via nucleophilic substitution. This can be done by reacting 5-fluoropyridine with ethylamine under basic conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxides of 1-(5-Fluoropyridin-3-yl)ethanamine.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)ethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

  • 1-(5-Chloropyridin-3-yl)ethanamine;hydrochloride
  • 1-(5-Bromopyridin-3-yl)ethanamine;hydrochloride
  • 1-(5-Iodopyridin-3-yl)ethanamine;hydrochloride

Comparison: 1-(5-Fluoropyridin-3-yl)ethanamine;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts. Additionally, the fluorine atom enhances the compound’s stability and bioavailability, making it more suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBBRERIRAVGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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